![molecular formula C18H16N4O2S2 B2458655 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-05-6](/img/structure/B2458655.png)
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as OTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and environmental science. OTB belongs to the family of thiadiazole compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Potential Applications
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that may have applications in various fields of scientific research, particularly in the synthesis of pharmacologically relevant molecules. While the specific compound is not directly mentioned in available literature, related structures provide insights into potential applications:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B)
Derivatives similar to the mentioned compound have been synthesized and evaluated for their inhibitory activity against PTP-1B, which is a target for treating type 2 diabetes and obesity. Compounds showing significant inhibition suggest potential applications in developing therapeutic agents for these conditions (Navarrete-Vázquez et al., 2012).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives have demonstrated potent antiallergy activity, surpassing traditional agents like disodium cromoglycate. This suggests that related compounds, including the one , could be explored for their antiallergy potential (Hargrave et al., 1983).
Synthesis of Benzothiazoles and Thiazolopyridines
A method involving TEMPO-catalyzed electrolytic C–H thiolation has been developed for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. Given the structural similarities, the compound of interest might be involved in similar synthetic pathways, contributing to the synthesis of materials and pharmaceuticals (Qian et al., 2017).
Anticancer Activity
Thiourea and urea derivatives containing benzimidazole, akin to the compound of interest, have shown promising anticancer activity, particularly against breast cancer cell lines. This indicates potential research applications in cancer treatment (Siddig et al., 2021).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have exhibited effective nematocidal activities against Bursaphelenchus xylophilus. This suggests that related compounds could be developed as nematicides for agricultural applications (Liu et al., 2022).
properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-12-6-5-9-14(10-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCRSNDELGCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.